![molecular formula C30H30LiO13P B13846061 lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of lithium and phosphate groups suggests its potential utility in fields such as materials science and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
Formation of the spiro structure: This can be achieved through cyclization reactions, where two different ring systems are fused together.
Introduction of functional groups: The butoxy, oxo, and phosphate groups can be introduced through various organic reactions such as esterification, oxidation, and phosphorylation.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may result in alcohols or alkanes.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical research.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: Its properties may make it suitable for use in materials science, such as in the development of new polymers or coatings.
作用机制
The mechanism by which lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity or function. The phosphate group may play a role in these interactions by mimicking natural phosphate-containing molecules in biological systems.
相似化合物的比较
Similar Compounds
5-carboxyfluorescein: A green fluorescent compound with a similar spiro structure, used in biochemical assays.
(2,5-Dihydroxypyrrol-1-yl) 3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-4-carboxylate: Another compound with a spiro structure, used in mass spectrometry studies.
Uniqueness
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is unique due to the presence of the lithium and phosphate groups, which may confer distinct chemical and biological properties compared to similar compounds. These groups may enhance its reactivity or allow it to participate in specific biochemical pathways.
属性
分子式 |
C30H30LiO13P |
|---|---|
分子量 |
636.5 g/mol |
IUPAC 名称 |
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C30H31O13P.Li/c1-2-3-12-39-15-8-10-19-21(13-15)40-22-14-16(9-11-20(22)30(19)18-7-5-4-6-17(18)29(36)41-30)42-44(37,38)43-28-26(34)24(32)23(31)25(33)27(28)35;/h4-11,13-14,23-28,31-35H,2-3,12H2,1H3,(H,37,38);/q;+1/p-1/t23?,24-,25-,26+,27+,28?,30?;/m0./s1 |
InChI 键 |
BFDHNUJWHDFDBA-ZELFNPCSSA-M |
手性 SMILES |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5[C@@H]([C@H](C([C@@H]([C@H]5O)O)O)O)O)C6=CC=CC=C6C(=O)O3 |
规范 SMILES |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5C(C(C(C(C5O)O)O)O)O)C6=CC=CC=C6C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
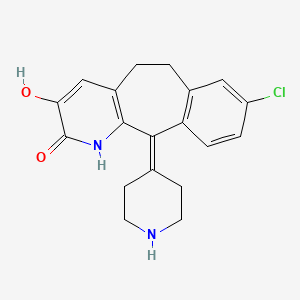
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
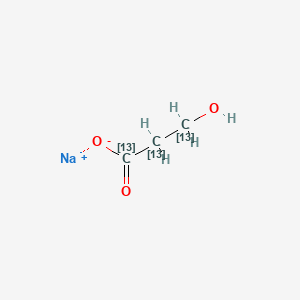
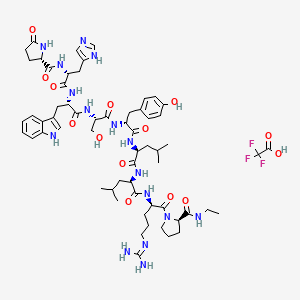

![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
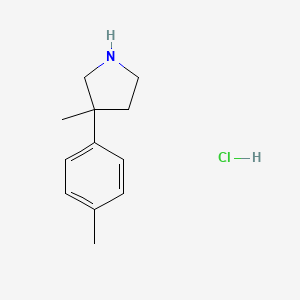
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
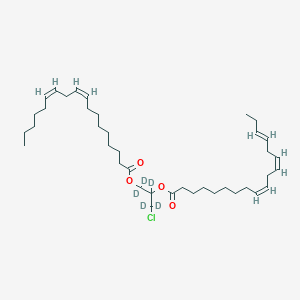
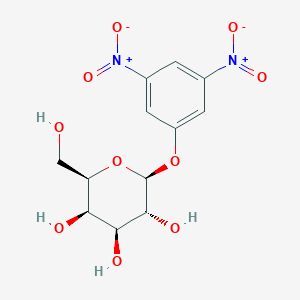

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
